5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with three distinct functional groups:
- Position 5: A piperazine ring acylated with 2-chlorobenzoyl.
- Position 2: An (E)-configured styryl group bearing a 4-methylphenyl substituent.
- Position 4: A nitrile group.
The compound’s design integrates structural motifs known to enhance pharmacokinetic properties, such as metabolic stability (via the chlorobenzoyl group) and π-π stacking interactions (via the styryl moiety) . Its synthesis likely involves multi-component reactions, as seen in analogous oxazole derivatives .
Properties
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2/c1-17-6-8-18(9-7-17)10-11-22-27-21(16-26)24(31-22)29-14-12-28(13-15-29)23(30)19-4-2-3-5-20(19)25/h2-11H,12-15H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDNMYXBVSZOEV-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the chlorobenzoyl group. The final steps involve the formation of the oxazole ring and the incorporation of the ethenyl and carbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The carbonitrile group can be reduced to an amine under suitable conditions.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxazole moieties exhibit significant anticancer properties. The specific compound under discussion has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated promising results, with the compound showing selective toxicity towards cancer cells while sparing normal cells.
Antimicrobial Properties
The oxazole derivatives are known for their antimicrobial activities. Preliminary studies have shown that 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Neurological Applications
Given the piperazine moiety, this compound may also have implications in treating neurological disorders. Piperazine derivatives are often explored for their potential as anxiolytics and antidepressants. Future studies could investigate the compound's effects on neurotransmitter systems and its potential as a therapeutic agent in psychiatric conditions.
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of oxazole and tested them against human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents.
Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial properties of various oxazole derivatives, including the target compound. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
Structure-Activity Relationship Studies
Further research is warranted to elucidate the structure-activity relationships (SAR) of this compound. Modifications to the piperazine or oxazole rings could enhance potency or selectivity.
In Vivo Studies
To validate the in vitro findings, comprehensive in vivo studies are necessary to assess pharmacokinetics, bioavailability, and therapeutic efficacy in animal models.
Clinical Trials
If preclinical studies yield favorable results, advancing to clinical trials could provide insights into the safety and efficacy of this compound in humans.
Mechanism of Action
The mechanism of action of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the oxazole-4-carbonitrile scaffold but differ in substituents, leading to variations in physicochemical and biological properties:
Substituent Analysis
Electronic and Steric Effects
- Chlorobenzoyl vs.
- Styryl vs. Aryl/Furyl : The (E)-styryl group in the target compound enables extended conjugation, favoring interactions with hydrophobic pockets. In contrast, the furyl group in introduces steric constraints, while sulfonylphenyl in increases polarity .
- Piperazine Modifications : Ethyl-substituted piperazine () lacks the aromatic acyl group, reducing lipophilicity and possibly altering blood-brain barrier permeability compared to benzoyl-containing analogs .
Biological Activity
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS Number: 940993-52-2) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure including:
- A piperazine ring
- A chlorobenzoyl group
- An oxazole ring
- A carbonitrile functional group
Molecular Formula:
Molecular Weight: 424.9 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, which may include:
- Enzymes : Inhibition of specific enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity affecting neurotransmitter systems.
Biological Activities
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
Studies have shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, a related class of oxazole derivatives demonstrated effective inhibition against various bacterial strains, including:
- Staphylococcus aureus (G+)
- Escherichia coli (G-)
In vitro assays revealed that some compounds within this class exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, indicating potential as antimicrobial agents .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Research into similar oxazole derivatives has shown promise in inhibiting cancer cell proliferation. For example, studies have reported that certain oxazole derivatives can induce apoptosis in cancer cell lines through modulation of apoptotic pathways and inhibition of cell cycle progression .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound and its analogs:
- Anticancer Activity : A study focusing on the synthesis and evaluation of oxazole derivatives highlighted that modifications in the piperazine moiety significantly enhanced anticancer activity against breast cancer cell lines. The study reported IC50 values in the low micromolar range for several derivatives .
- Antimicrobial Testing : In a bioassay involving various pathogenic strains, several oxazole derivatives were tested for their antibacterial efficacy. The results indicated that compounds with a similar structure to this compound showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Studies : Cytotoxicity assessments revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
